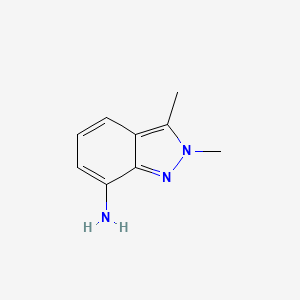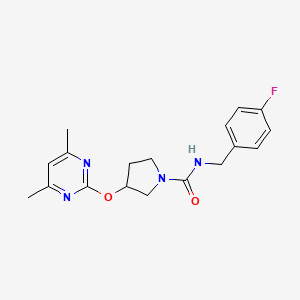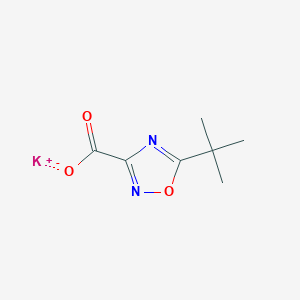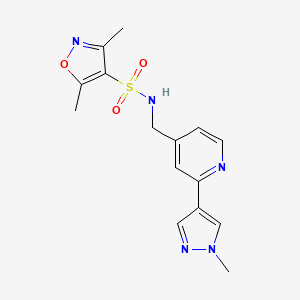
2,3-Dimethyl-2H-indazol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-2H-indazol-7-amine is a compound with the molecular formula C9H11N3 and a molecular weight of 161.21 . It is a solid substance and is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves various methods. One method developed for 2,3-dimethyl-2H-indazol-6-amine, a starting material in the commercial synthesis of pazopanib hydrochloride API, is highlighted in a study . Another method involves a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3/c1-6-8-4-3-7(10)5-9(8)11-12(6)2/h3-5H,10H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 161.21 . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación
Pseudo-Cross-Conjugated Mesomeric Betaines and N-Heterocyclic Carbenes
One significant application of derivatives of indazole, akin to 2,3-Dimethyl-2H-indazol-7-amine, is in the synthesis of pseudo-cross-conjugated mesomeric betaines (PCCMB) and N-heterocyclic carbenes. These compounds are derived from the indazole alkaloid Nigellicin and have shown potential in forming intermediary carbenes that can react with iso(thio)cyanates to form amidates. Such reactivity suggests their potential use in organic synthesis and the development of new materials (Schmidt et al., 2006).
Copper-Catalyzed Synthesis of 2H-Indazoles
Another crucial application is the copper-catalyzed synthesis of 2H-indazoles through a one-pot, three-component reaction. This process involves 2-bromobenzaldehydes, primary amines, and sodium azide, highlighting the role of copper catalysts in forming C-N and N-N bonds. This method's broad substrate scope and functional group tolerance underline its significance in synthesizing pharmacologically relevant structures and potentially new materials (Rajesh Kumar et al., 2011).
Hydrogen Bonding in Supramolecular Organic Salts
The interaction of derivatives of this compound with carboxylic acid derivatives through hydrogen bonding is a focal point in the study of supramolecular organic salts. Such studies enhance the understanding of weak interactions in crystalline forms, contributing to the design of new molecular assemblies with tailored properties (Jin et al., 2011).
Safety and Hazards
The safety information for 2,3-Dimethyl-2H-indazol-7-amine indicates that it is a substance with hazard statements H302-H315-H319-H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Direcciones Futuras
Indazole-containing derivatives, including 2,3-Dimethyl-2H-indazol-7-amine, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities. They represent one of the most important heterocycles in drug molecules . Therefore, future research may focus on exploring the diverse biological activities of these compounds and developing new drugs based on these structures.
Mecanismo De Acción
Target of Action
Indazole derivatives, which include 2,3-dimethyl-2h-indazol-7-amine, have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
It’s known that indazole derivatives can interact with their targets (such as the aforementioned kinases) and inhibit their activity . This inhibition can lead to changes in cellular processes, particularly those related to cell growth and division .
Biochemical Pathways
For instance, the inhibition of CHK1 and CHK2 can disrupt the cell cycle, particularly the DNA damage response pathway . Similarly, the inhibition of SGK can affect various cellular processes, including cell survival, cell proliferation, and response to stress .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has good solubility in some organic solvents, such as dimethyl sulfoxide and chloroform . These properties could potentially influence its bioavailability.
Result of Action
Given its potential inhibitory effects on chk1, chk2, and sgk kinases, it could potentially lead to the disruption of cell cycle progression and dna damage response, thereby exerting anti-proliferative effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it should be kept in a dark place under an inert atmosphere at 2-8°C . Moreover, its solubility in different solvents could influence its distribution and bioavailability .
Análisis Bioquímico
Biochemical Properties
Indazole-containing compounds are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Indazole derivatives have been shown to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
2,3-dimethylindazol-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-7-4-3-5-8(10)9(7)11-12(6)2/h3-5H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSALITUQIXDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B2834973.png)






![3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2834982.png)




![(2Z)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2834992.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2834993.png)
